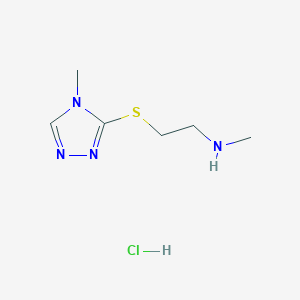
3-(2-(2-Aminoethoxy)ethyl)oxazolidine-2,4-dione hydrochloride
Vue d'ensemble
Description
3-(2-(2-Aminoethoxy)ethyl)oxazolidine-2,4-dione hydrochloride is a chemical compound with the CAS Number: 1820707-14-9 . It has a molecular weight of 224.64 and its IUPAC name is this compound . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12N2O4.ClH/c8-1-3-12-4-2-9-6(10)5-13-7(9)11;/h1-5,8H2;1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
The physical form of this compound is solid . Its molecular weight is 224.64 .Applications De Recherche Scientifique
Versatile Synthesis and Chemical Reactivity
- A novel approach to synthesizing 1,3-oxazolidine-2,4-diones has been reported, showcasing a versatile two-step reaction sequence starting from α-ketols and isocyanates. This method provides access to 5,5-disubstituted 1,3-oxazolidine-2,4-diones in good yields, highlighting the compound's synthetic versatility and potential in preparing α-hydroxyamides with quaternary stereocenters O. Merino et al., 2010.
- Research has explored microwave-assisted synthesis of N',N'-disubstituted alpha-hydroxyhydrazides from substituted 3-amino-oxazolidin-2,4-diones, indicating an efficient method for creating derivatives with potential biochemical applications T. Kurz & Khalid Widyan, 2005.
Potential in Medicinal Chemistry
- The synthesis of novel oxazolidinones with potential antimicrobial properties has been described, showcasing the chemical's relevance in developing new therapeutic agents. The study synthesized derivatives targeting bacterial and fungal strains, underscoring the oxazolidinone scaffold's utility in medicinal chemistry K. Devi et al., 2013.
Structural and Chemical Properties
- An investigation into the crystal structure of oxazolidine derivatives has provided insights into their structural and chemical properties. For instance, the analysis of isomers with oxazolidine and quinoxaline rings linked by an ethoxy group has revealed differences crucial for understanding their reactivity and potential applications Caleb Anothane Ahoya et al., 2010.
Innovative Synthetic Methods
- A study on the synthesis of oxazolidine-2,4-diones by a tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide offers an innovative, eco-friendly approach to creating these compounds. This method emphasizes the potential for sustainable synthesis practices in chemical research Wen-Zhen Zhang et al., 2015.
Propriétés
IUPAC Name |
3-[2-(2-aminoethoxy)ethyl]-1,3-oxazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4.ClH/c8-1-3-12-4-2-9-6(10)5-13-7(9)11;/h1-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJNKOMLGCIVEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCOCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



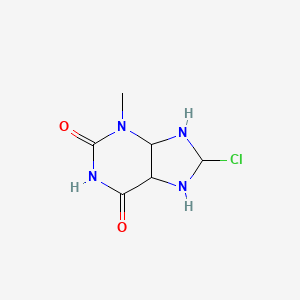

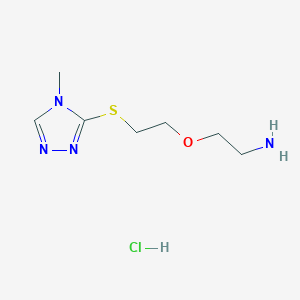

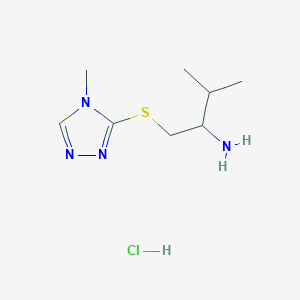

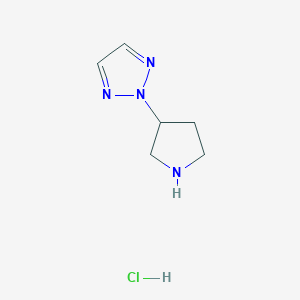
![(1-(8-azabicyclo[3.2.1]octan-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride](/img/structure/B1471404.png)

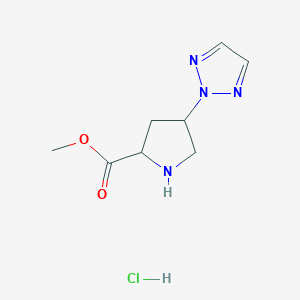

![2-[3-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B1471412.png)
